molecular formula Cu(NO3)2<br>CuN2O6 B082084 Cupric nitrate CAS No. 10402-29-6

Cupric nitrate

Cat. No. B082084
Key on ui cas rn: 10402-29-6
M. Wt: 187.56 g/mol
InChI Key: XTVVROIMIGLXTD-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (2.43 mmol) was diluted with a solution of sulfuric acid (2.5 mL) in water (2.5 mL) and the resulting mixture was maintained at rt for 30 min. A solution of sodium nitrite (2.67 mmol) in water (2.5 ml) was added dropwise at 0° C. and the resulting mixture was maintained for 30 min at 0° C. This aqueous solution was added to a cold (0° C.) solution of copper (II) nitrate (149 mmol) in water (80 mL) and the reaction mixture was allowed to warm to rt. After 5 min., copper (I) oxide (2.78 mmol) was added to the mixture and the reaction mixture was maintained for 1 h at rt. The reaction mixture was extracted with ethyl acetate (3×100 mL) and the combined organic layers were dried (magnesium sulfate) and concentrated to provide crude ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate in 99% yield as a brown oil.
Quantity
2.43 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.67 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
149 mmol
Type
catalyst
Reaction Step Three
Quantity
2.78 mmol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:15]=[CH:14][C:5]2[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][O:8][C:4]=2[CH:3]=1.N([O-])=[O:17].[Na+]>S(=O)(=O)(O)O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[Cu-]=O>[OH:17][C:2]1[CH:15]=[CH:14][C:5]2[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][O:8][C:4]=2[CH:3]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2.43 mmol
Type
reactant
Smiles
NC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.67 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
149 mmol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
2.78 mmol
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was maintained for 30 min at 0° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained for 1 h at rt
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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